4-Fluorophenyl Substitution Enhances Lipophilicity and Metabolic Stability vs. Non-Fluorinated Analogs
The presence of a 4-fluorophenyl group in this compound is expected to increase lipophilicity (logP) and oxidative metabolic stability compared to non-fluorinated phenyl analogs. While direct experimental logP values for this specific compound are not publicly available, the general effect of aryl fluorine substitution typically increases logP by approximately 0.3–0.5 units and reduces CYP450-mediated metabolism [1]. This provides a physicochemical advantage over analogs such as N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylacetamide (non-fluorinated).
| Evidence Dimension | Lipophilicity and metabolic stability |
|---|---|
| Target Compound Data | Contains 4-fluorophenyl substituent; expected logP ~ 3.5–4.5 (estimated) |
| Comparator Or Baseline | Non-fluorinated phenyl analog estimated logP ~ 3.0–4.0 |
| Quantified Difference | Estimated ΔlogP ≈ +0.3 to +0.5; metabolic stability improvement is qualitative |
| Conditions | In silico estimation based on class-level effects of fluorine substitution |
Why This Matters
Higher lipophilicity can improve membrane permeability, while fluorine substitution often reduces metabolic clearance, potentially leading to better in vivo exposure.
- [1] Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. View Source
